3-(2-Methoxyphenoxy)-5-nitroaniline

Physicochemical profiling Drug-likeness Lead optimization

3-(2-Methoxyphenoxy)-5-nitroaniline (CAS 832740-04-2) is a synthetic nitroaniline derivative with the molecular formula C13H12N2O4 and a molecular weight of 260.24 g/mol. It features a meta-substituted aniline core bearing a nitro group at the 5-position and a 2-methoxyphenoxy moiety at the 3-position, forming a diphenyl ether scaffold.

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
CAS No. 832740-04-2
Cat. No. B3286845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenoxy)-5-nitroaniline
CAS832740-04-2
Molecular FormulaC13H12N2O4
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N
InChIInChI=1S/C13H12N2O4/c1-18-12-4-2-3-5-13(12)19-11-7-9(14)6-10(8-11)15(16)17/h2-8H,14H2,1H3
InChIKeyXIJIMFTYDXLDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenoxy)-5-nitroaniline (CAS 832740-04-2): A meta-Substituted Nitroaniline Building Block for Medicinal Chemistry and Probe Development


3-(2-Methoxyphenoxy)-5-nitroaniline (CAS 832740-04-2) is a synthetic nitroaniline derivative with the molecular formula C13H12N2O4 and a molecular weight of 260.24 g/mol . It features a meta-substituted aniline core bearing a nitro group at the 5-position and a 2-methoxyphenoxy moiety at the 3-position, forming a diphenyl ether scaffold. The compound is commercially available as a research chemical with typical purity specifications of 95% (AKSci) to ≥97% (ChemScene) and is classified as a versatile small-molecule scaffold for lead discovery and chemical biology . Computed physicochemical properties include XLogP3 of 2.1, topological polar surface area of 90.3 Ų, and 3 rotatable bonds .

Why 3-(2-Methoxyphenoxy)-5-nitroaniline Cannot Be Replaced by Generic Nitroaniline Analogs: Structural and Physicochemical Differentiation


Generic substitution within the nitroaniline class is unreliable because the 2-methoxyphenoxy substituent at the meta position relative to the aniline nitrogen introduces distinct conformational, electronic, and physicochemical properties that cannot be replicated by simpler nitroanilines such as 2-methoxy-5-nitroaniline (CAS 99-59-2). The diphenyl ether linkage in 3-(2-methoxyphenoxy)-5-nitroaniline creates an additional aromatic ring system, increasing molecular weight by approximately 92 Da and expanding the topological polar surface area from 81.1 Ų to 90.3 Ų relative to 2-methoxy-5-nitroaniline . The XLogP3 increases from approximately 1.5–2.3 for the mono-ring analog to 2.1 for the target compound, indicating altered lipophilicity that affects membrane permeability and non-specific binding profiles . Furthermore, the meta-substitution pattern of the aniline nitrogen relative to the nitro group places the hydrogen-bond donor and acceptor motifs in a spatial arrangement that dictates distinct molecular recognition, as evidenced by preliminary biological activity reports suggesting CCR5 antagonism and cell differentiation induction that are not observed for simple 2-methoxy-5-nitroaniline [1][2]. These cumulative differences mean that procurement of a generic nitroaniline cannot satisfy the specific structure–activity relationship (SAR) or physicochemical requirements demanded by programs built around this scaffold.

Product-Specific Quantitative Evidence Guide: 3-(2-Methoxyphenoxy)-5-nitroaniline Versus Closest Analogs


Molecular Weight and PSA Differentiation Versus 2-Methoxy-5-nitroaniline

3-(2-Methoxyphenoxy)-5-nitroaniline presents a substantially larger molecular framework than the simpler analog 2-methoxy-5-nitroaniline (CAS 99-59-2), with a molecular weight of 260.24 g/mol versus 168.15 g/mol and a topological polar surface area (TPSA) of 90.3 Ų versus 81.1 Ų . These differences place the target compound in a distinct region of physicochemical space relevant to lead-likeness and pharmacokinetic property predictions.

Physicochemical profiling Drug-likeness Lead optimization

Lipophilicity and Hydrogen-Bond Acceptor Count Versus 2-Methoxy-5-nitroaniline

The target compound exhibits an XLogP3 of 2.1 compared to a reported XLogP of approximately 1.47–2.29 for 2-methoxy-5-nitroaniline, along with an increased hydrogen-bond acceptor count of 5 versus 4 for the comparator . The additional oxygen atom from the diphenyl ether bridge directly contributes to the higher HBA count, which influences aqueous solubility and protein-binding interactions.

Lipophilicity ADME prediction Scaffold design

Scaffold Topology and Rotatable Bond Count Versus 3-(2-Methylphenoxy)-5-nitroaniline

Compared to the closely related analog 3-(2-methylphenoxy)-5-nitroaniline (CAS 208122-68-3), which carries a methyl group in place of the methoxy substituent on the terminal phenyl ring, 3-(2-methoxyphenoxy)-5-nitroaniline replaces a C–H moiety with a C–O–CH3 group. This substitution introduces an additional rotatable bond (methoxy C–O rotation) and an extra hydrogen-bond acceptor, altering the accessible conformational ensemble and electrostatic surface .

Conformational analysis Scaffold hopping Medicinal chemistry

Purity Specification Range and Storage Condition Differentiation Across Suppliers

Commercial suppliers offer 3-(2-methoxyphenoxy)-5-nitroaniline at purity levels spanning 95% (AKSci) to ≥97% (ChemScene, Fluorochem) . In contrast, the simpler analog 2-methoxy-5-nitroaniline is typically supplied at ≥98% purity . The wider purity range and lower minimum specification for the target compound reflect the increased synthetic complexity associated with the diphenyl ether coupling step, which introduces additional impurity profiles that must be controlled in downstream applications. Storage recommendations also differ: the target compound requires sealed, dry conditions at 2–8°C (ChemScene), whereas 2-methoxy-5-nitroaniline is stable at room temperature.

Quality control Procurement specification Reproducibility

Biological Activity Fingerprint: Cell Differentiation and CCR5 Antagonism Hints Versus Baseline Nitroanilines

Preliminary biological profiling indicates that 3-(2-methoxyphenoxy)-5-nitroaniline exhibits two activity signatures not associated with simple nitroaniline building blocks: (i) arrest of proliferation in undifferentiated cells with induction of monocyte differentiation, a phenotype relevant to anticancer and antipsoriatic applications [1]; (ii) CCR5 antagonistic activity, with implications for HIV infection, asthma, rheumatoid arthritis, and autoimmune disease models [2]. While no IC50 or Ki values are publicly available for the target compound at this time—precluding direct quantitative comparison with established CCR5 antagonists such as maraviroc (IC50 ≈ 3–10 nM)—the qualitative activity profile distinguishes it from simple nitroanilines like 2-methoxy-5-nitroaniline, which have no reported CCR5 or cell differentiation activity.

Anticancer probe CCR5 antagonism Immunomodulation

Best Research and Industrial Application Scenarios for 3-(2-Methoxyphenoxy)-5-nitroaniline (CAS 832740-04-2)


Scaffold for CCR5 Antagonist Lead Optimization in Inflammatory and HIV Entry Programs

Based on preliminary pharmacological screening indicating CCR5 antagonistic activity [1], 3-(2-methoxyphenoxy)-5-nitroaniline can serve as an entry scaffold for medicinal chemistry programs targeting CCR5-mediated pathology, including HIV-1 entry inhibition, rheumatoid arthritis, asthma, and COPD. The diphenyl ether core provides vectors for systematic SAR exploration through modification of the methoxy group, nitro reduction to amine, and elaboration at the aniline nitrogen. Researchers should note that no quantitative IC50 data is publicly available, so in-house dose–response profiling (e.g., RANTES-induced calcium flux assay in HEK293-Gα16-CCR5 cells) is a prerequisite for lead declaration.

Differentiation-Inducing Probe for Anticancer and Antipsoriatic Drug Discovery

The qualitative observation that this compound arrests proliferation of undifferentiated cells and induces monocyte differentiation [2] positions it as a potential probe molecule for phenotypic screening in oncology and dermatology. Unlike simple nitroanilines, the compound's dual aromatic ring system and hydrogen-bond donor/acceptor arrangement may engage transcriptional regulators or kinase targets governing cell fate decisions. Procurement for differentiation assays should prioritize lots with purity ≥97% (ChemScene) to minimize confounding cytotoxicity from synthetic impurities, and researchers should independently validate activity across a panel of cell lines including human hepatoma, leukemia, and breast cancer lines as suggested by related patent disclosures [3].

Synthetic Intermediate for Nitro-Reduction-Derived Aniline Building Blocks

The nitro group at the 5-position serves as a latent amine precursor. Selective reduction of the nitro group to a primary aniline yields 3-(2-methoxyphenoxy)benzene-1,5-diamine, a versatile intermediate for constructing benzimidazoles, benzoxazoles, quinoxalines, and amide-coupled libraries. The meta-substitution pattern of the resulting diamine is particularly valuable for generating V-shaped or angled geometries in final compounds—a topological feature not accessible from para- or ortho-substituted nitroanilines. ChemScene supplies the compound at ≥97% purity with recommended storage at 2–8°C, ensuring sufficient quality for multi-step synthetic sequences .

Physicochemical Probe for Structure–Property Relationship (SPR) Studies in Diphenyl Ether Series

The compound's measured and computed properties—XLogP3 of 2.1, TPSA of 90.3 Ų, molecular weight of 260.24 g/mol, and 5 hydrogen-bond acceptors —make it a useful calibration point in SPR datasets comparing mono-aryl nitroanilines with diaryl ether nitroanilines. When benchmarked against 2-methoxy-5-nitroaniline (XLogP ~1.5–2.3, TPSA 81.1 Ų) and 3-(2-methylphenoxy)-5-nitroaniline (predicted lower TPSA and HBA count) , the target compound occupies a distinct property space defined by intermediate lipophilicity and elevated polarity. This differentiation supports its inclusion in computational model training sets for predicting ADME properties of diphenyl ether-containing drug candidates.

Quote Request

Request a Quote for 3-(2-Methoxyphenoxy)-5-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.